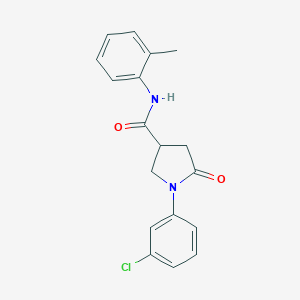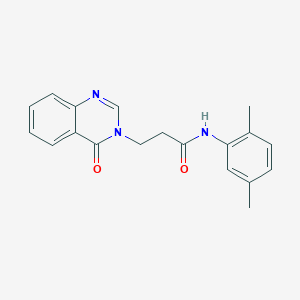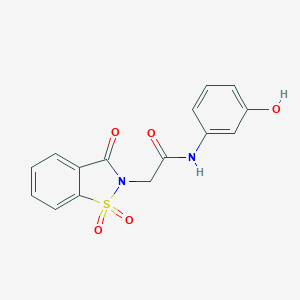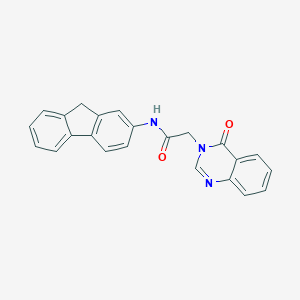![molecular formula C14H19N3 B277285 2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
2-[(4-Methylpiperidino)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpiperidino)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpiperidino)methyl]-1H-benzimidazole involves the inhibition of various enzymes. It has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This inhibition leads to an increase in cAMP and cGMP levels, which can have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-[(4-Methylpiperidino)methyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of various inflammatory cytokines. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of various viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-Methylpiperidino)methyl]-1H-benzimidazole in lab experiments is its potential therapeutic applications. This molecule has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this molecule in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this molecule in humans.
Orientations Futures
There are several future directions for the research of 2-[(4-Methylpiperidino)methyl]-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. Another direction is to study its potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this molecule for its potential therapeutic applications. Finally, there is a need for the development of more efficient synthesis methods for this molecule.
Méthodes De Synthèse
2-[(4-Methylpiperidino)methyl]-1H-benzimidazole can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methylpiperidine with 1,2-phenylenediamine in the presence of a catalyst. Another method involves the reaction of 4-methylpiperidine with 2-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting compound is then cyclized to form 2-[(4-Methylpiperidino)methyl]-1H-benzimidazole.
Applications De Recherche Scientifique
2-[(4-Methylpiperidino)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. This molecule has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the activity of various enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. This makes it a potential candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.
Propriétés
Formule moléculaire |
C14H19N3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-11-6-8-17(9-7-11)10-14-15-12-4-2-3-5-13(12)16-14/h2-5,11H,6-10H2,1H3,(H,15,16) |
Clé InChI |
SCNGLFLRAHKHFV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)

![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)


![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)


![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
